Tert-butyl pyridin-2-yl carbonate
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Overview
Description
Tert-butyl pyridin-2-yl carbonate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a pyridin-2-yl carbonate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Reaction with Phosgene or Its Equivalents: Another method involves the reaction of amines or alcohols with phosgene or its equivalents.
Carbonylation with Carbon Oxides: This method involves the use of carbon oxides and their equivalents, such as carbonates and metal carbonyls, to produce carbamates.
Industrial Production Methods: Industrial production of tert-butyl pyridin-2-yl carbonate typically involves scalable methods such as the reaction of tert-butyl chloroformate with pyridin-2-ylamine under controlled conditions. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl pyridin-2-yl carbonate undergoes substitution reactions where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyridin-2-ylamine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Reagents: Used in substitution reactions to replace the tert-butyl group.
Acidic or Basic Conditions: Employed in hydrolysis reactions to break down the compound into its constituent parts.
Major Products Formed:
Pyridin-2-ylamine: Formed as a major product during hydrolysis.
Tert-butyl Alcohol: Another major product formed during hydrolysis.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl pyridin-2-yl carbonate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is similar in structure and function, used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
Tert-butyl piperidin-4-ylcarbamate: Another similar compound used in organic synthesis for protecting amine groups.
Uniqueness: Tert-butyl pyridin-2-yl carbonate stands out due to its high chemoselectivity and mild reaction conditions. Its ability to be easily removed under acidic conditions without affecting other functional groups makes it a preferred choice in complex organic syntheses .
Properties
IUPAC Name |
tert-butyl pyridin-2-yl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOFVZFRAXIHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590927 |
Source
|
Record name | tert-Butyl pyridin-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89985-91-1 |
Source
|
Record name | tert-Butyl pyridin-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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